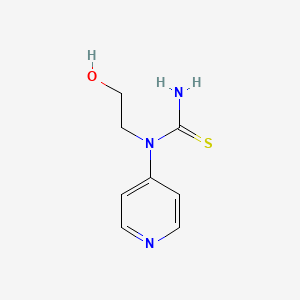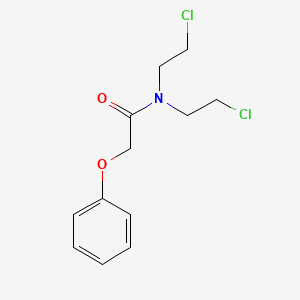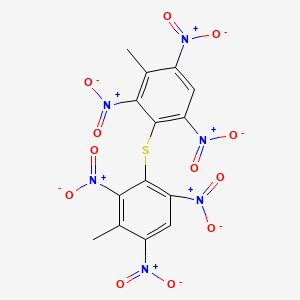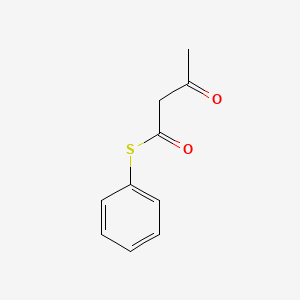
Butanethioic acid, 3-oxo-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanethioic acid, 3-oxo-, S-phenyl ester is an organic compound with the molecular formula C10H10O2S It is a thioester derivative of butanethioic acid and is characterized by the presence of a phenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioic acid, 3-oxo-, S-phenyl ester typically involves the reaction of butanethioic acid with phenol in the presence of a dehydrating agent. One common method is the esterification reaction, where butanethioic acid is reacted with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanethioic acid, 3-oxo-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Nitro- and halogen-substituted derivatives.
Scientific Research Applications
Butanethioic acid, 3-oxo-, S-phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for certain proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Butanethioic acid, 3-oxo-, S-phenyl ester involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of covalent bonds with proteins or enzymes. This interaction can modulate the activity of the target molecules, resulting in various biological effects. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, butyl ester: Similar structure but with a butyl group instead of a phenyl group.
Butanoic acid, 3-oxo-, propyl ester: Similar structure but with a propyl group instead of a phenyl group.
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester: Similar structure but with a tert-butyl group instead of a phenyl group.
Uniqueness
Butanethioic acid, 3-oxo-, S-phenyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry. Additionally, the phenyl group can participate in aromatic interactions, which can influence the compound’s binding affinity and specificity for certain molecular targets.
Properties
CAS No. |
40053-29-0 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
S-phenyl 3-oxobutanethioate |
InChI |
InChI=1S/C10H10O2S/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
QFSCEGADNCBTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


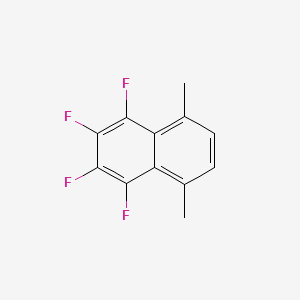


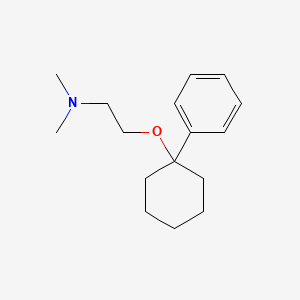
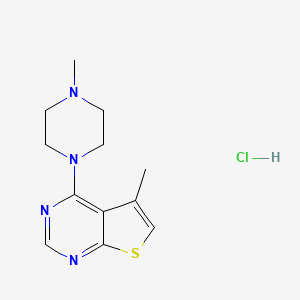

![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
